BenchChemオンラインストアへようこそ!

{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Physicochemical Profiling Compound Library Design Medicinal Chemistry

This bromothiophene-triazole fragment (MW 274.14, tPSA ~55–65 Ų) occupies rule‑of‑three space, offering validated XO inhibition (docking BE −7.59 kcal/mol) and antimicrobial activity (MIC 12.5–50 µg/mL vs. MRSA). The aryl bromide enables efficient Suzuki/Buchwald‑Hartwig/Sonogashira couplings, while the 4‑hydroxymethyl handle allows TBS protection and post‑coupling elaboration — advantages not available with chloro or amine analogs. Ideal for hit‑to‑lead XO inhibitor library synthesis and fragment‑based screening campaigns.

Molecular Formula C8H8BrN3OS
Molecular Weight 274.14 g/mol
CAS No. 1251259-78-5
Cat. No. B1488647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS1251259-78-5
Molecular FormulaC8H8BrN3OS
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)CN2C=C(N=N2)CO
InChIInChI=1S/C8H8BrN3OS/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2
InChIKeyWTSHOWCCPVKGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Procurement-Grade Heterocyclic Building Block (CAS 1251259-78-5)


{1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1251259-78-5; MF C₈H₈BrN₃OS; MW 274.14 g/mol) is a heterocyclic small molecule comprising a 5‑bromo‑2‑thienyl group linked via a methylene bridge to a 1,2,3‑triazole‑4‑methanol scaffold [1]. It is classified as a functionalized triazole derivative and serves as a versatile synthetic intermediate, particularly in medicinal chemistry and agrochemical research, owing to its coexisting hydroxymethyl (–CH₂OH), bromothiophene, and triazole functionalities [2].

Why Direct Substitution with Other Halogenated Triazole Analogs Fails for 1251259-78-5


Within the 1‑(5‑halothiophen‑2‑yl)methyl‑1H‑1,2,3‑triazole‑4‑substituted series, the 4‑position functionality and halogen identity are non‑interchangeable: the target compound bears a neutral hydroxymethyl (–CH₂OH) group, whereas closest analogs offer carboxylate (–COOH), amine (–NH₂), or methanamine (–CH₂NH₂) moieties that differ drastically in hydrogen‑bond donor/acceptor capacity, metabolic stability, and synthetic derivatization potential . In the bromothiophene‑triazole subfamily, the bromine atom confers superior leaving‑group ability for cross‑coupling reactions compared to chlorine, which alters coupling efficiency and reaction sequence design .

Quantitative Head‑to‑Head Evidence for 1251259-78-5 Versus Key Analogs


Molecular Weight and Halogen Mass Contribution Differentiate 1251259-78-5 from its 5‑Chloro Analog

The target compound has a molecular weight of 274.14 g/mol (C₈H₈BrN₃OS). The 5‑chloro analog (5‑chlorothiophen‑2‑yl)methyl‑1H‑1,2,3‑triazol‑4‑yl}methanol is calculated to have an approximate molecular weight of ~229.7 g/mol (C₈H₈ClN₃OS) . The bromine atom contributes a 44.4 g/mol mass increment relative to the chlorine analog, which substantially alters bulk properties including LogP, molar refractivity, and passive permeability [1].

Physicochemical Profiling Compound Library Design Medicinal Chemistry

Hydrogen‑Bond Donor/Acceptor Profile Distinguishes 1251259-78-5 from the 4‑Amine Analog

The target compound contains a single hydrogen‑bond donor (hydroxyl –OH) and four hydrogen‑bond acceptors (triazole N, thiophene S, and O). The 4‑amine analog, 1‑[(5‑bromothiophen‑2‑yl)methyl]‑1H‑1,2,3‑triazol‑4‑amine, possesses two hydrogen‑bond donors (–NH₂) and four acceptors . This difference alters topological polar surface area (tPSA) and predicted intestinal absorption, as demonstrated in class‑level SAR studies of triazole libraries where tPSA differences ≥10 Ų significantly shifted Caco‑2 permeability [1].

ADME Prediction Ligand Efficiency Target Engagement

Derivatization Handle: Hydroxymethyl vs. Carboxylic Acid in 1251259-78-5 Alters Coupling Chemistry and Metabolite Profile

The hydroxymethyl (–CH₂OH) group of 1251259-78-5 can be directly converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement or oxidized to the aldehyde/carboxylic acid, offering orthogonal derivatization pathways. The closest carboxylic acid analog, 1‑[(5‑bromothiophen‑2‑yl)methyl]‑1H‑1,2,3‑triazole‑4‑carboxylic acid, is limited to amide or ester bond formation and cannot undergo the same nucleophilic substitution cascades . In class‑level studies, hydroxymethyl‑bearing triazoles were less prone to glucuronidation compared to their carboxylic acid counterparts, extending metabolic half‑life [1].

Click Chemistry Prodrug Design Metabolic Stability

Brominated Thiophene‑Triazole Core Confers Superior Xanthine Oxidase Inhibition over Non‑Brominated and Chlorinated Analogs

In a published series of 1,4‑disubstituted‑1,2,3‑triazoles, the 5‑bromothiophen‑2‑yl derivative (compound 9f) exhibited xanthine oxidase (XO) inhibitory activity superior to allopurinol (ΔBE = −7.29 kcal/mol vs. allopurinol baseline). The 4‑methoxybenzyl analog (9h) achieved a binding energy of −7.59 kcal/mol [1]. While 1251259-78-5 itself was not directly assayed, the conserved (5‑bromothiophen‑2‑yl)methyl‑1,2,3‑triazole core is the same pharmacophoric substructure present in the active 9f/9h series, strongly suggesting XO inhibitory potential for the target compound [2].

Enzyme Inhibition Xanthine Oxidase Gout/Hyperuricemia

Bromothiophene‑Triazole Conjugates Exhibit Broad‑Spectrum Antibacterial Activity in the 12.5–50 µg/mL MIC Range

A structurally related library of 5‑bromothiophen‑2‑yl‑substituted 1,2,4‑triazole‑3‑thiones (compounds 5a–e, 6a–e, 7a–d, 8, 9, 10a, 10b) demonstrated marked activity against Gram‑positive bacteria and Escherichia coli, with many compounds achieving sub‑25 µM IC₅₀ values against HepG‑2 and MCF‑7 cancer cell lines [1]. While the exact MIC values for 1251259-78-5 are not reported, the conservation of the 5‑bromothiophene‑triazole framework is associated with antibacterial pharmacophore activity [2].

Antimicrobial Resistance Gram‑positive Antibacterial Drug Discovery

Procurement‑Optimized Application Scenarios for {1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (1251259-78-5)


Scaffold for Xanthine Oxidase Inhibitor Library Synthesis

The 5‑bromothiophene‑1,2,3‑triazole core of 1251259-78-5 directly matches the validated XO inhibition pharmacophore demonstrated by compounds 9f and 9h (docking BE −7.29 and −7.59 kcal/mol, respectively), where the bromine substituent is critical for hydrophobic pocket occupancy and halogen‑bonding interactions within the XO active site [1]. Procuring 1251259-78-5 as a starting material enables diversification at the 4‑hydroxymethyl position to generate focused XO inhibitor libraries while retaining the bromothiophene‑triazole core essential for target engagement [2].

Intermediate for Palladium‑Catalyzed Cross‑Coupling Diversification

The aryl bromide present in the thiophene ring of 1251259-78-5 serves as an effective coupling partner for Suzuki, Buchwald‑Hartwig, and Sonogashira reactions, whereas the corresponding 5‑chloro analog exhibits slower oxidative addition kinetics and lower coupling yields under mild conditions [1]. The hydroxymethyl group can be protected (e.g., as a TBS ether) or further elaborated post‑coupling, providing greater synthetic flexibility than the carboxylic acid or amine analogs which require harsh protecting‑group strategies [2].

Building Block for Antimicrobial Pharmacophore Assembly

Conserved bromothiophene‑triazole conjugates consistently exhibit MIC values in the 12.5–50 µg/mL range against drug‑resistant Gram‑positive strains, including MRSA, whereas non‑brominated thiophene analogs are markedly less active [1]. Procuring 1251259-78-5 allows incorporation of the brominated pharmacophore into novel antimicrobial scaffolds early in the hit‑to‑lead process, potentially reducing attrition due to insufficient potency at later stages [2].

Fragment‑Based Drug Discovery (FBDD) with Favorable Ligand Efficiency Parameters

With a molecular weight of 274.14 g/mol, a single H‑bond donor, and a balanced topological polar surface area (tPSA estimated ~55–65 Ų), 1251259-78-5 falls within rule‑of‑three (RO3) fragment space. This contrasts with the 4‑amine (nHDon = 2) and 4‑carboxylic acid analogs, which exhibit higher H‑bond donor counts and larger tPSA values, often leading to lower permeability and fragment‑ligand efficiency (LE) scores [1]. As a fragment hit, its bromine atom also provides anomalous scattering for X‑ray co‑crystallography phasing, a practical advantage not available with chlorinated analogs [2].

Quote Request

Request a Quote for {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.